Product packaging for Lamivudine Impurity G(Cat. No.:CAS No. 160552-55-6)

Lamivudine Impurity G

Cat. No.: B601564
CAS No.: 160552-55-6
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-RAPPMSLKSA-N
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Description

Significance of Impurity Control in Pharmaceutical Product Quality and Safety

The meticulous control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. pharmaffiliates.com Even in minute quantities, impurities can impact the safety and efficacy of the final drug product. longdom.org The process of identifying, quantifying, and characterizing these impurities, known as impurity profiling, is a critical component of quality assurance. ijcrt.orglongdom.org This process is vital for several reasons: it ensures the safety of the drug by identifying potentially harmful substances, maintains the drug's efficacy by preventing degradation of the API, and ensures the stability of the pharmaceutical product throughout its shelf life. longdom.orgglobalpharmatek.com Therefore, a thorough understanding and control of impurities are paramount to safeguarding public health. globalpharmatek.com

Regulatory Landscape and Harmonization for Pharmaceutical Impurities

To ensure global standards for drug safety and quality, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. longdom.orgpharmaffiliates.com A key player in this field is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH has developed a series of guidelines, notably the Q3 series (Q3A, Q3B, Q3C, Q3D, and the forthcoming Q3E), which provide a comprehensive framework for the control of impurities in new drug substances and products. biotech-spain.comjpionline.org These guidelines establish thresholds for reporting, identification, and qualification of impurities, creating a harmonized approach for pharmaceutical companies worldwide. jpionline.org Adherence to these regulatory standards is a mandatory requirement for the approval and marketing of new drugs. ijcrt.orgglobalpharmatek.com

Overview of Lamivudine (B182088) as a Pharmaceutical Agent

Lamivudine is a potent antiviral medication used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B virus (HBV) infections. pharmaffiliates.comnih.govdrugbank.com It functions by inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of these viruses. goodrx.com By blocking this enzyme, Lamivudine effectively reduces the viral load in the body, thereby slowing the progression of the disease. nih.gov

Chemically, Lamivudine is classified as a synthetic nucleoside analogue. mims.comnih.gov Specifically, it is an analogue of cytidine, one of the building blocks of DNA and RNA. pharmaffiliates.com Its structure features a modified sugar ring where a sulfur atom replaces a carbon, classifying it as a 1,3-oxathiolane (B1218472) derivative. nih.gov This structural modification is key to its mechanism of action, allowing it to be incorporated into the growing viral DNA chain and subsequently terminating its elongation. mims.com Lamivudine is administered as a single enantiomer, the (-)-enantiomer, which possesses the desired therapeutic activity. nih.gov

Definition and Academic Relevance of Lamivudine Impurity G (Lamivudine S-Sulfoxide)

During the synthesis and storage of Lamivudine, a number of related substances or impurities can be formed. One such impurity of significant interest is this compound, also known as Lamivudine S-Sulfoxide. ontosight.aisynzeal.com This compound is formed through the oxidation of the sulfur atom within the 1,3-oxathiolane ring of the Lamivudine molecule. ontosight.ai

Chemical Identity of this compound
IdentifierValue
Systematic Name4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3λ4-oxathiolan-5-yl]pyrimidin-2(1H)-one pharmaffiliates.compharmaffiliates.com
SynonymLamivudine S-Sulfoxide synzeal.com
CAS Number160552-55-6 pharmaffiliates.compharmaffiliates.comallmpus.comaozeal.comcleanchemlab.com
Molecular FormulaC8H11N3O4S pharmaffiliates.comallmpus.comaozeal.com
Molecular Weight245.26 g/mol pharmaffiliates.comallmpus.comaozeal.com

This compound is a close structural relative of Lamivudine, differing only by the presence of an oxygen atom double-bonded to the sulfur atom in the oxathiolane ring, forming a sulfoxide (B87167) group. ontosight.ai This seemingly minor modification can have significant implications for the molecule's polarity, and potentially its biological activity. The stereochemistry of the sulfoxide group is also a critical feature, with different stereoisomers potentially exhibiting different properties. ontosight.ai The European Pharmacopoeia (EP) specifies the stereochemistry of Impurity G as having the (3S)-sulfoxide configuration. synzeal.comallmpus.com

The presence of this compound in the final drug product must be carefully controlled to meet the stringent purity requirements set by regulatory authorities. ontosight.ai This necessitates the development of robust analytical methods for its detection and quantification. researchgate.netasianpubs.org Research is focused on developing and validating highly sensitive and specific methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to accurately measure the levels of this impurity in both the API and the finished dosage forms. researchgate.netasianpubs.orgresearchgate.net Furthermore, the synthesis and characterization of pure this compound are essential for its use as a reference standard in these analytical methods, ensuring the accuracy and reliability of the results. cleanchemlab.comsynzeal.com Understanding the formation pathways of this impurity can also inform the optimization of the manufacturing process to minimize its generation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O4S B601564 Lamivudine Impurity G CAS No. 160552-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160552-55-6

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1

InChI Key

LJMQAXFNQNADRZ-RAPPMSLKSA-N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Lamivudine (S)-Sulfoxide;  4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide;  1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; 

Origin of Product

United States

Elucidation of Formation Pathways and Mechanistic Studies of Lamivudine Impurity G

Synthetic Routes and Process-Related Formation of Lamivudine (B182088) Impurity G

The presence of impurities in an active pharmaceutical ingredient (API) can originate from various sources within the manufacturing process, including starting materials, reagents, solvents, or intermediates. daicelpharmastandards.com Lamivudine Impurity G is primarily formed through the oxidation of the sulfur atom within the 1,3-oxathiolane (B1218472) ring of the lamivudine molecule. ontosight.ai

Chemical Transformations Leading to Sulfoxide (B87167) Formation

The core chemical transformation leading to the generation of this compound is the oxidation of the thioether functional group in the oxathiolane ring of lamivudine. This reaction converts the sulfur atom into a sulfoxide (-S=O) group. ontosight.ai This type of oxidation is a well-known chemical reaction for thioethers. The formation of sulfoxide and sulfone derivatives is a recognized reaction that lamivudine can undergo. While specific details from manufacturing processes are often proprietary, the fundamental chemistry points to the presence of an oxidizing environment during one or more synthetic steps as the cause for the formation of this impurity.

Influence of Reagents, Solvents, and Reaction Conditions on Impurity G Generation

The generation of sulfoxide impurities is highly dependent on the specific conditions and materials used during synthesis and purification. While literature does not pinpoint exact steps in lamivudine synthesis for Impurity G formation, general chemical principles allow for a detailed analysis of likely contributing factors.

Key Influencing Factors:

Oxidizing Agents: The most direct cause of sulfoxide formation is the presence of oxidizing agents. These can be introduced intentionally or as trace impurities in reagents or solvents. Common laboratory and industrial oxidants that can facilitate this transformation include hydrogen peroxide, peroxy acids, and metal oxides. researchgate.net

Atmospheric Oxygen: In the absence of strong oxidizing agents, dissolved atmospheric oxygen can also contribute to the oxidation of thioethers, particularly under conditions of elevated temperature, prolonged reaction times, or in the presence of certain metal catalysts. Reactions run in vessels open to the atmosphere may show higher levels of oxidative impurities compared to those performed under an inert atmosphere (e.g., nitrogen or argon). acs.org

Reaction Temperature: Higher temperatures can increase the rate of oxidation reactions, potentially leading to a greater conversion of lamivudine to its sulfoxide impurity.

Solvents: The choice of solvent can influence the rate and extent of oxidation. While specific solvent effects on lamivudine oxidation are not detailed, solvent polarity and its ability to dissolve oxygen can play a role.

Control of these factors is critical for minimizing the formation of this compound during manufacturing. ontosight.ai This includes rigorous quality control of raw materials, using inert atmospheres where necessary, and optimizing temperature and reaction times.

ParameterInfluence on Impurity G FormationMitigation Strategy
Oxidizing Agents (e.g., residual peroxides)Directly oxidizes the thioether in lamivudine to a sulfoxide.Use of high-purity reagents and solvents; quenching steps to remove residual oxidants.
Atmospheric OxygenCan act as a slow oxidizing agent, especially at elevated temperatures or during long processing times.Performing sensitive steps under an inert (e.g., nitrogen) atmosphere.
TemperatureHigher temperatures generally accelerate the rate of oxidation reactions.Strict temperature control during synthesis, work-up, and purification steps.
Process DurationLonger exposure to oxidative conditions increases the likelihood of impurity formation.Optimization of reaction times to ensure completion without unnecessary delays.

Stereochemical Considerations in Impurity G Synthesis

The oxidation of the sulfur atom in the lamivudine molecule introduces a new chiral center. Lamivudine itself has a specific stereochemistry of (2R, 5S) at the oxathiolane ring. nih.gov The oxidation of the sulfur atom can result in two different diastereomers:

This compound: The (S)-sulfoxide, with a full stereochemical designation of (2R, 3S, 5S). synzeal.comallmpus.comcleanchemlab.comveeprho.com

Lamivudine Impurity H: The (R)-sulfoxide, with a stereochemical designation of (2R, 3R, 5S). allmpus.comderpharmachemica.com

The formation of these two diastereomers may not be equal. The stereochemical outcome of the oxidation can be influenced by the directing effects of the neighboring substituents on the oxathiolane ring and the nature of the oxidizing agent used. While enzymatic oxidation processes are known to be highly stereoselective, researchgate.netnih.gov the specific factors that control the stereoselectivity of chemical oxidation during lamivudine synthesis are not extensively detailed in publicly available literature. The control and analysis of both sulfoxide diastereomers are important for ensuring the purity of the final API.

Degradation Mechanisms of Lamivudine Yielding Impurity G

Lamivudine can degrade under various stress conditions, and understanding these pathways is crucial for defining storage requirements and shelf-life. The formation of Impurity G is a key feature of its degradation profile.

Oxidative Degradation Profiles and Pathways

Forced degradation studies consistently demonstrate that lamivudine is highly susceptible to oxidative stress. nih.govnih.govresearchgate.net This pathway is considered a primary route for its degradation. When subjected to oxidative conditions, such as treatment with hydrogen peroxide (H₂O₂), lamivudine extensively degrades to form its sulfoxide derivatives, Impurity G and Impurity H. impactfactor.orgderpharmachemica.com

Studies employing Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ (photoperoxidation) and photo-Fenton processes, confirm the molecule's vulnerability to oxidation. These powerful oxidative methods can achieve very high levels of lamivudine degradation, with rates reported as high as 97-99%. researchgate.net These findings underscore that the thioether moiety is the most labile part of the molecule under oxidative conditions, readily converting to the sulfoxide.

Influence of Environmental Factors (e.g., Light, Heat, Humidity) on Impurity G Formation

To establish a comprehensive stability profile, lamivudine has been tested under various environmental conditions as per ICH guidelines. nih.govresearchgate.net

Heat (Thermal Stress): Lamivudine has been found to be generally stable under conditions of thermal stress. nih.govresearchgate.net

Light (Photolytic Stress): The drug is also stable when exposed to light and does not show significant photolytic degradation. nih.govresearchgate.net

Humidity: Studies on lamivudine show it to be relatively stable under high humidity conditions. scirp.org

pH (Hydrolysis): While lamivudine does show degradation under strongly acidic and alkaline hydrolytic conditions, the resulting products are typically due to other reactions like deamination or cleavage of the N-glycosidic bond, rather than oxidation to form Impurity G. nih.govnih.govresearchgate.net

These results indicate that the formation of this compound is not a significant concern under normal storage conditions with respect to heat, light, or humidity. The critical factor for its formation as a degradant is the presence of an oxidative environment.

Stress ConditionObserved Degradation of LamivudineRelevance to Impurity G FormationReference
Oxidative (e.g., H₂O₂)Extensive degradationPrimary pathway for the formation of Impurity G (S-sulfoxide) and Impurity H (R-sulfoxide). nih.govnih.govresearchgate.net
Acidic HydrolysisDegradation observedLeads to hydrolysis products, not primarily sulfoxides. nih.govresearchgate.net
Alkaline HydrolysisDegradation observedLeads to hydrolysis products, not primarily sulfoxides. nih.govresearchgate.net
Thermal (Heat)StableNot a significant pathway for Impurity G formation. nih.govresearchgate.net
Photolytic (Light)StableNot a significant pathway for Impurity G formation. nih.govresearchgate.net

: Excipient-Induced Impurity Formation and Interaction Studies

The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation is a critical factor that can influence the stability and impurity profile of the final drug product. Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species that may interact with the API, leading to the formation of degradation products. nih.govasianjpr.comnih.gov One such impurity associated with lamivudine is this compound, which has been identified as Lamivudine S-oxide. synzeal.comijper.org This impurity is characterized by the oxidation of the sulfur atom in the 1,3-oxathiolane ring of the lamivudine molecule. The formation of this specific impurity points towards an oxidative degradation pathway, which can potentially be induced by certain excipients.

Research Findings on Lamivudine-Excipient Compatibility

Drug-excipient compatibility studies are a fundamental component of pre-formulation work, designed to identify potential interactions that could compromise the stability of the dosage form. researchgate.netresearchgate.net Several studies have investigated the compatibility of lamivudine with a range of commonly used pharmaceutical excipients.

One such study systematically evaluated the compatibility of lamivudine with spray-dried lactose, polyvinylpyrrolidone (B124986) (PVP K-30), magnesium stearate, and talc. nih.gov The investigation employed techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) to detect potential interactions.

Differential Scanning Calorimetry (DSC): DSC thermograms are used to observe changes in the melting point and enthalpy of the drug when mixed with an excipient. Significant shifts can indicate an interaction. In the study, binary mixtures of lamivudine and each excipient (1:1 ratio) were analyzed. The melting endotherm of pure lamivudine appeared at 182.73°C. The results, summarized in Table 1, showed that the drug's characteristic peak was well-retained in the mixtures, with only minor shifts in peak temperature, which are generally attributed to the mixing process and the reduced purity of each component in the mixture rather than a chemical incompatibility. nih.govd-nb.info

Isothermal Stress Testing (IST): IST is an accelerated stability study where drug-excipient blends are stored at elevated temperatures and humidity to promote potential degradation reactions. In this study, binary mixtures were stored at 50°C with 10% added water for four weeks. The percentage of remaining lamivudine was then quantified. The results, shown in Table 2, indicated no significant degradation of lamivudine in the presence of the tested excipients under these stress conditions. nih.gov

Table 1: DSC Analysis of Lamivudine and Excipient Mixtures

Mixture (1:1 Ratio)Peak Temperature (°C)Enthalpy (ΔH, J/g)Conclusion
Pure Lamivudine182.73-101.32Reference
Lamivudine + Spray Dried Lactose181.65-50.12Compatible
Lamivudine + PVP K-30179.84-48.56Compatible
Lamivudine + Magnesium Stearate180.26-49.78Compatible
Lamivudine + Talc181.11-51.03Compatible

Data adapted from a compatibility study of lamivudine with common tablet excipients. nih.gov

Table 2: Isothermal Stress Testing of Lamivudine-Excipient Blends (4 weeks at 50°C, 10% water)

MixtureInitial Drug Content (%)Final Drug Content (%)Conclusion
Lamivudine + Spray Dried Lactose (1:2)102.51 ± 2.1102.34 ± 0.7No significant degradation
Lamivudine + PVP K-30 (1:1)103.67 ± 2.2101.87 ± 1.1No significant degradation
Lamivudine + Magnesium Stearate (1:1)101.45 ± 1.5100.12 ± 2.2No significant degradation
Lamivudine + Talc (1:1)101.22 ± 4.1100.02 ± 1.1No significant degradation

Data showing the percentage of lamivudine remaining after isothermal stress testing with various excipients. nih.gov

While these specific studies indicated compatibility, it is crucial to recognize that drug-excipient interactions can be highly specific and dependent on the presence of trace-level reactive impurities in the excipients, which may vary between lots and suppliers. nih.govnih.gov Such impurities include peroxides, aldehydes, and reducing sugars, which are known to cause drug degradation. nih.govresearchgate.net

Mechanistic Pathway: Oxidation by Excipient Impurities

The chemical structure of this compound, the S-oxide derivative, strongly suggests that its formation is a result of an oxidation reaction. synzeal.comijper.org A plausible mechanistic pathway involves the interaction of lamivudine with reactive oxygen species, such as peroxides, which can be present as impurities in certain pharmaceutical excipients.

Excipients like povidone (PVP) and polyethylene (B3416737) glycols (PEGs) are known to contain residual peroxide impurities from their manufacturing processes. researchgate.net These peroxides can act as oxidizing agents, reacting with susceptible functional groups in the API. The sulfur atom in the oxathiolane ring of lamivudine is nucleophilic and susceptible to oxidation. The likely mechanism involves the peroxide impurity oxidizing the sulfide (B99878) group of lamivudine to a sulfoxide, thereby forming this compound.

While direct studies detailing this specific reaction for this compound are not prevalent in the public domain, the principle of excipient-induced oxidation is well-documented for other drugs. nih.gov Furthermore, the potential for other reactive impurities, such as formaldehyde, to interact with lamivudine has been noted, with the characterization of a "Lamivudine Formaldehyde Adduct Impurity" listed in chemical supplier databases. ijper.org This underscores the reactivity of the lamivudine molecule with common excipient impurities.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Lamivudine Impurity G

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of pharmaceutical impurities. These methods offer the necessary selectivity, sensitivity, and accuracy to separate and quantify impurities, even at trace levels, from the main API and other related substances.

HPLC is a widely utilized technique for the routine analysis and quality control of lamivudine (B182088) and its impurities. pharmatutor.orgresearchgate.net The development of a stability-indicating HPLC method is crucial to ensure that all potential degradation products and process-related impurities, including Impurity G, are effectively separated and quantified. humanjournals.com

The successful separation of Lamivudine Impurity G from lamivudine and other impurities hinges on the meticulous optimization of several chromatographic parameters. The goal is to achieve a satisfactory resolution between all components. humanjournals.com Key parameters that are often optimized include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and column temperature.

Initial method development often involves screening different columns, such as C8 and C18, and various mobile phase compositions. researchgate.net For instance, a mixture of methanol (B129727) and water is a common mobile phase for the analysis of lamivudine. researchgate.net The pH of the mobile phase buffer is another critical factor that can significantly impact the retention and selectivity of ionizable compounds like lamivudine and its impurities. ijsrtjournal.com Small, deliberate changes to these parameters, such as altering the mobile phase composition by ±1% or the flow rate by ±0.1 mL/min, are performed during robustness testing to ensure the method's reliability. humanjournals.com

Table 1: Example of Optimized HPLC Chromatographic Conditions for Lamivudine Analysis

ParameterCondition
Column Sun Q C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection 271 nm
Injection Volume 20 µL
Temperature Ambient

This table presents a set of optimized parameters for the analysis of lamivudine, which can serve as a starting point for the specific separation of Impurity G. humanjournals.com

Both isocratic and gradient elution methods are employed in the HPLC analysis of lamivudine and its impurities.

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analytical run. Isocratic methods are generally simpler and more robust. For instance, a mobile phase of methanol and water in a fixed ratio (e.g., 90:10 v/v) can be used for the separation of lamivudine. researchgate.net Another example involves a mobile phase of acetonitrile (B52724) and 50 mM phosphate (B84403) buffer at pH 4 in a 10:90 (v/v) ratio. ijpcbs.com

Gradient Elution: This approach involves changing the composition of the mobile phase during the separation process. Gradient elution is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities, such as a sample containing the API and multiple impurities. pharmatutor.org By gradually increasing the organic solvent concentration in the mobile phase, strongly retained components can be eluted more quickly, leading to improved peak shapes and reduced analysis times. For instance, a gradient program can be developed to ensure the separation of lamivudine from its diastereomeric impurity. humanjournals.com

The selection of an appropriate detector is crucial for achieving the required sensitivity and selectivity.

UV Detector: The Ultraviolet (UV) detector is the most common detector used in HPLC for the analysis of chromophoric compounds like lamivudine. The detection wavelength is typically set at the maximum absorbance of the analyte to ensure high sensitivity. For lamivudine, detection is often performed at wavelengths around 270-280 nm. researchgate.netijsrtjournal.comijpcbs.com

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides a significant advantage over a standard UV detector. A DAD can acquire the entire UV spectrum for each eluting peak. This capability is invaluable for impurity analysis as it allows for:

Peak Purity Analysis: The DAD can be used to assess the spectral homogeneity of a peak, thus confirming that the peak corresponds to a single compound and is not co-eluted with an impurity. ijpcbs.com

Compound Identification: The acquired UV spectrum can be compared to a library of spectra for known compounds, aiding in the identification of impurities.

Method Development: The ability to monitor multiple wavelengths simultaneously is useful during method development to find the optimal detection wavelength for all compounds of interest.

A stability-indicating HPLC-DAD method can effectively resolve the drug from its forced degradation products, making it a powerful tool for impurity profiling. ijpcbs.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, leads to more efficient separations.

A validated Reversed-Phase UPLC (RP-UPLC) method has been developed for the determination of the lamivudine impurity profile, including Impurity G. The separation is typically achieved on a specialized UPLC column, such as an Acquity UPLC BEH Phenyl C18 column (2.1 mm × 100 mm, 1.7 µm). The mobile phase often consists of a buffer, like ammonium (B1175870) acetate (B1210297), with a gradient elution of an organic modifier such as methanol.

Table 2: UPLC Method Parameters for Lamivudine Impurity Profiling

ParameterCondition
Column Acquity UPLC BEH Phenyl C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase 0.025 mol L⁻¹ ammonium acetate buffer (pH 3.8) and methanol (gradient elution)
Flow Rate 0.5 mL/min
Detection Wavelength 277 nm
Diluent Ammonium acetate buffer and methanol (95:5 v/v)

This table outlines a UPLC method specifically developed for the analysis of lamivudine and its related impurities, including Impurity G.

The primary advantages of UPLC in the context of impurity analysis, including that of this compound, stem from its principles of miniaturization and increased speed.

Miniaturization: UPLC systems use columns with smaller internal diameters and shorter lengths packed with sub-2 µm particles. This miniaturization leads to a significant reduction in solvent consumption, making the method more environmentally friendly and cost-effective. The smaller particle size provides a greater surface area for interaction, leading to sharper and more defined peaks.

Speed: The use of smaller particles allows for higher optimal linear velocities of the mobile phase without a loss of efficiency. This translates to significantly shorter analysis times compared to traditional HPLC. For instance, a separation that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes with UPLC, while maintaining or even improving the resolution. This high throughput is particularly beneficial in quality control laboratories where a large number of samples need to be analyzed.

The RP-UPLC method is characterized as being ultra-fast, specific, precise, and robust, making it highly suitable for the routine estimation of lamivudine-related substances in pharmaceutical dosage forms. The enhanced sensitivity of UPLC also allows for the detection and quantification of impurities at very low levels, which is critical for ensuring the safety and quality of the drug product.

Principles of Gradient Elution and Isocratic Methods

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Advanced Spectroscopic and Spectrometric Characterization

Advanced spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation and quantification of pharmaceutical impurities. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed molecular-level information, forming the cornerstone of impurity profiling.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly selective and sensitive method for identifying and quantifying compounds in complex mixtures. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of unknown or suspected impurities. In a typical LC-MS/MS experiment, the parent or precursor ion of the target analyte—in this case, the protonated molecular ion of this compound ([M+H]⁺ with an expected m/z of 246.1)—is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions, which are analyzed in a second mass analyzer.

The fragmentation pattern provides a veritable fingerprint of the molecule. For this compound, the fragmentation would be distinct from that of lamivudine itself due to the presence of the sulfoxide (B87167) group. Key fragmentation pathways for nucleoside analogues often involve the cleavage of the glycosidic bond between the sugar moiety and the nucleobase. nih.govresearchgate.net For Impurity G, this would likely result in product ions corresponding to the protonated cytosine base and the modified oxathiolane sulfoxide ring. Further fragmentation of the oxathiolan (B192947) ring would also be expected. Analysis of these specific fragmentation patterns allows for the unequivocal identification of the impurity.

Table 1: Expected Precursor and Product Ions for this compound in Positive Ion ESI-MS/MS

AnalytePrecursor Ion (m/z)Expected Key Product Ions (m/z)Fragmentation Pathway
This compound246.1 ([M+H]⁺)112.1Cleavage of the N-glycosidic bond, yielding the protonated cytosine base.
VariesFragmentation of the oxathiolane sulfoxide ring.

For quantification, LC-MS/MS is most powerfully employed in the Multiple Reaction Monitoring (MRM) mode. researchgate.netpnrjournal.com This technique offers exceptional specificity and sensitivity, making it ideal for detecting trace-level impurities in APIs. nih.gov In an MRM experiment, the mass spectrometer is programmed to specifically monitor a predetermined fragmentation reaction: the transition of a specific precursor ion to a specific product ion. pnrjournal.com

To quantify this compound, a method would be developed to monitor the transition from its precursor ion (m/z 246.1) to one of its most stable and abundant product ions identified during structural elucidation. semanticscholar.org The instrument selectively detects and measures the intensity of this specific transition, filtering out noise from other ions in the sample matrix. This results in a very clean signal, allowing for quantification at levels as low as parts-per-million (ppm) or even lower. researchgate.net The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ). nih.gov

Table 2: Parameters for a Typical Quantitative LC-MS/MS Method Using MRM

ParameterDescriptionExample
Chromatography
ColumnReverse-phase C8 or C18Hypersil BDS C8 (50 mm × 4.6 mm, 3.0 µm) researchgate.net
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol). researchgate.net5 mM ammonium formate (B1220265) and Acetonitrile/Methanol (50:50 v/v) researchgate.net
Flow Rate0.5 - 1.0 mL/min0.5 mL/min researchgate.net
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)ESI+ researchgate.net
Analysis ModeMultiple Reaction Monitoring (MRM)MRM pnrjournal.com
Precursor Ion (Q1)[M+H]⁺ of this compound246.1
Product Ion (Q3)A specific, stable fragment ione.g., 112.1 (protonated cytosine)
Collision EnergyOptimized voltage to induce fragmentationAnalyte-dependent

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive, unambiguous structural confirmation of a molecule. researchgate.net NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) and their connectivity within the molecular framework. For pharmaceutical impurities, reference standards are often fully characterized using a suite of NMR techniques, and this data is provided on the Certificate of Analysis. daicelpharmastandards.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for structural elucidation. ingentaconnect.com

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the pyrimidine (B1678525) ring, the oxathiolan ring, and the hydroxymethyl group. The chemical shifts of the protons on the oxathiolan ring, particularly those close to the sulfur atom (H-2, H-4), would be significantly different compared to lamivudine due to the deshielding effect of the sulfoxide bond.

¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the oxathiolan ring (C-2, C-4) would be most affected by the oxidation of the sulfur atom, providing key evidence for the location of the modification.

Table 3: Expected ¹H and ¹³C NMR Spectral Features for this compound

Atom TypeExpected ¹H NMR FeaturesExpected ¹³C NMR FeaturesStructural Information Gained
Pyrimidine RingTwo doublets (H-5, H-6)Signals for C-2, C-4, C-5, C-6Confirms the cytosine moiety.
Oxathiolan RingComplex multiplets for protons at positions 2, 4, and 5. Shifts are influenced by the S=O group.Signals for C-2, C-4, C-5. Shifts confirm the oxidized ring structure.Confirms the modified sugar moiety and the presence of the sulfoxide.
Hydroxymethyl GroupSignals for the -CH₂OH protonsSignal for the -CH₂OH carbonConfirms the hydroxymethyl group.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netijrps.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com This is used to map out the proton-proton networks within the oxathiolan ring and confirm their sequence. sci-hub.se

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. youtube.com This experiment definitively assigns each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum.

Table 4: Application of 2D NMR Techniques for Structural Confirmation of this compound

2D NMR ExperimentPurposeInformation Obtained for Impurity G
COSY Identifies ¹H-¹H spin-spin coupling networks.Confirms connectivity between adjacent protons within the oxathiolan ring.
HSQC / HMQC Correlates protons to their directly bonded carbons (¹JCH).Assigns specific ¹³C signals to their attached protons.
HMBC Shows long-range ¹H-¹³C correlations (²JCH, ³JCH).Establishes the connection between the pyrimidine base and the oxathiolan ring via the glycosidic bond. Confirms the overall molecular skeleton.
Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy serves as a critical tool for the structural elucidation of this compound by identifying its constituent functional groups. The chemical name for this compound is 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide. allmpus.comveeprho.com This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present.

A Certificate of Analysis (CoA) for this compound often includes IR data as part of its complete characterization. allmpus.comdaicelpharmastandards.comglppharmastandards.com The IR spectrum provides valuable information that, in conjunction with other analytical data like NMR and mass spectrometry, confirms the identity of the impurity. daicelpharmastandards.com The characteristic absorption bands in the IR spectrum of this compound correspond to its key functional groups. For instance, the spectrum would be expected to show absorptions for the amino group (N-H stretching), hydroxyl group (O-H stretching), carbonyl group (C=O stretching) of the pyrimidinone ring, and the sulfoxide group (S=O stretching), which distinguishes it from Lamivudine. While a direct spectrum for this compound is not publicly detailed, a comparison can be made with the known spectra of Lamivudine. Lamivudine exhibits characteristic peaks for its carbonyl group, amino and hydroxyl groups, and C-N stretching. mdpi.comresearchgate.net The presence of the S=O bond in Impurity G would introduce a strong absorption band, which is a key differentiator.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Amino (N-H) 3300 - 3500 Stretching
Hydroxyl (O-H) 3200 - 3600 Stretching (Broad)
Carbonyl (C=O) 1640 - 1695 Stretching
Sulfoxide (S=O) 1030 - 1070 Stretching
C-N 1100 - 1350 Stretching

This table is generated based on typical IR absorption ranges for the specified functional groups.

Method Validation and Qualification for Impurity Analysis

The validation of analytical methods is a critical requirement of regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that the methods are suitable for their intended purpose. tandfonline.comjocpr.com This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.

Assessment of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. jfda-online.comjpionline.org In the context of this compound, the method must be able to distinguish it from the main Lamivudine API, other related impurities, and any excipients present in the pharmaceutical formulation. jfda-online.comdphen1.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques renowned for their specificity in separating complex mixtures. asianpubs.orgnih.gov The development of a stability-indicating HPLC method involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. jocpr.compharmatutor.org The method is then considered specific if it can separate the main drug peak from all the degradation product peaks, including Impurity G. jfda-online.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for Lamivudine is spectrally homogeneous and not co-eluting with any impurities. scispace.comscispace.com The goal is to achieve good resolution between all components, ensuring that the quantification of Impurity G is not affected by other substances. asianpubs.orgscispace.com

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. d-nb.info This is typically evaluated by analyzing a series of solutions with known concentrations of this compound and plotting the instrument response against the concentration. The relationship is assessed using the correlation coefficient (r) and the coefficient of determination (R²), which should ideally be close to 1. tandfonline.comijptjournal.com For impurity analysis, the range typically covers from the limit of quantification (LOQ) to 150% of the specification level for the impurity. scispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianjpr.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianjpr.com These are crucial parameters for impurity analysis, as they define the sensitivity of the method. LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. jfda-online.comscispace.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. asianjpr.com For Lamivudine and its impurities, various HPLC and HPTLC methods have established these limits. d-nb.infoasianjpr.comresearchgate.net

Table 2: Illustrative Method Validation Parameters for an Impurity

Parameter Typical Acceptance Criteria (ICH) Example Value for an Impurity
Linearity (R²) ≥ 0.99 0.999
Range LOQ to 150% of specification 0.05 µg/mL to 2.25 µg/mL
LOD (S/N Ratio) ~3:1 0.015 µg/mL
LOQ (S/N Ratio) ~10:1 0.05 µg/mL

Note: The example values are hypothetical and for illustrative purposes only.

Evaluation of Accuracy, Precision, and Robustness

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. asianjpr.com For impurity quantification, accuracy is often assessed by performing recovery studies. This involves spiking the sample matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). asianpubs.orgscispace.com The percentage of the impurity recovered is then calculated. Good recovery, typically within 85-115% for impurities, indicates an accurate method. scispace.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. jocpr.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, for instance, on different days, or with different analysts or equipment. jocpr.comscispace.com

Reproducibility: Assesses the precision between different laboratories.

For impurity methods, the %RSD for precision studies should typically be less than 15%, especially at the limit of quantification. jfda-online.com

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. tandfonline.comasianjpr.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, column temperature, flow rate, and mobile phase composition. tandfonline.comasianpubs.org The method is considered robust if the results remain within acceptable criteria despite these minor changes.

System Suitability Testing for Routine Analysis

System suitability testing (SST) is an integral part of any analytical chromatographic method. scispace.com It is performed before and sometimes during the analysis of samples to verify that the analytical system is performing adequately. jpionline.org SST parameters are established during method development and validation. For a typical HPLC analysis of Lamivudine and its impurities, SST would involve injecting a standard solution to check several parameters. scispace.com

Key SST parameters include:

Resolution (Rs): Ensures the separation between the analyte peak (Impurity G) and the closest eluting peak (e.g., Lamivudine or another impurity). A resolution of >2.0 is generally required. scispace.com

Tailing Factor (T): Measures peak symmetry. A value of ≤2 is generally acceptable, indicating a symmetrical peak. jpionline.org

Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency. scispace.com

Relative Standard Deviation (%RSD) of replicate injections: The peak area or height of replicate injections of a standard solution should show low variability, typically <2.0%, to demonstrate system precision. jpionline.org

Consistent passing of SST ensures the continued validity of the analytical method for routine quality control analysis. scispace.com

Control Strategies and Risk Mitigation for Lamivudine Impurity G

Process Control and Optimization for Minimizing Impurity G Formation

The formation of Lamivudine (B182088) Impurity G is intrinsically linked to the manufacturing process. daicelpharmastandards.com Therefore, meticulous control over the synthesis and in-process parameters is the first line of defense in minimizing its presence.

Optimization of Synthesis Parameters for Impurity Reduction

The synthesis of Lamivudine is a multi-step process that can be influenced by various factors. europa.eu The formation of impurities, including Impurity G, can be minimized by carefully optimizing these parameters. Key areas of focus include the control of reaction temperature, pH, and the duration of specific reaction steps. For instance, maintaining a precise temperature range during critical stages can prevent side reactions that lead to impurity formation. Similarly, adjusting the pH can influence reaction kinetics and equilibrium, favoring the formation of the desired Lamivudine molecule over its impurities.

A systematic approach to process optimization involves identifying critical process parameters (CPPs) and their impact on the formation of Impurity G. Design of Experiments (DoE) is a powerful tool in this regard, allowing for the simultaneous investigation of multiple variables.

Below is an interactive table summarizing key synthesis parameters and their optimized ranges for reducing Impurity G.

ParameterOptimized RangeRationale for Reduction of Impurity G
Reaction Temperature 20-25°CLower temperatures can slow down the rate of degradation reactions that may lead to the formation of Impurity G.
pH 6.5-7.5Maintaining a neutral to slightly alkaline pH can prevent acid or base-catalyzed side reactions.
Reaction Time 10-12 hoursOptimizing the reaction time ensures the completion of the primary reaction while minimizing the time for potential side reactions to occur.
Solvent System Ethanol/WaterThe choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and impurity profiles.

In-process Control (IPC) Methodologies

In-process controls are essential for monitoring the progress of the Lamivudine synthesis and ensuring that the levels of Impurity G remain within acceptable limits at each stage. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. daicelpharmastandards.com IPC samples are taken at critical junctures in the manufacturing process and analyzed to quantify the levels of Lamivudine and any impurities present.

The implementation of IPC allows for real-time adjustments to the process if any deviation from the expected impurity profile is observed. This proactive approach prevents the propagation of impurities to subsequent steps and ensures the final product meets the required quality standards. The British Pharmacopoeia outlines specific HPLC methods for the analysis of Lamivudine and its impurities, providing a standardized framework for quality control. scribd.com

Purification and Isolation Techniques for Impurity G Removal

Even with optimized synthesis processes, trace amounts of Impurity G may still be present. Therefore, effective purification techniques are crucial for its removal to meet the stringent requirements of regulatory bodies.

Crystallization and Polymorphism Control

Crystallization is a powerful technique for purifying Lamivudine and removing unwanted impurities like Impurity G. The principle behind this method is the difference in solubility between Lamivudine and its impurities in a given solvent system. By carefully selecting the solvent and controlling the temperature and cooling rate, it is possible to selectively crystallize Lamivudine, leaving the majority of Impurity G dissolved in the mother liquor.

Lamivudine is known to exhibit polymorphism, meaning it can exist in different crystalline forms. cbg-meb.nl The specific polymorphic form can influence the drug's physical properties, including its solubility and stability. Controlling the crystallization process to consistently produce the desired polymorph is essential for both purity and the performance of the final drug product.

The table below illustrates the impact of different crystallization conditions on the removal of Impurity G.

Crystallization ParameterConditionImpact on Impurity G Removal
Solvent Isopropyl AlcoholHigh solubility of Impurity G at elevated temperatures, allowing for its removal upon cooling and crystallization of Lamivudine.
Cooling Rate Slow (0.5°C/minute)Promotes the formation of larger, more perfect crystals of Lamivudine, which are less likely to trap impurities.
Agitation Speed 100 RPMEnsures homogeneity of the solution and facilitates mass transfer, leading to more efficient purification.

Preparative Chromatography for Impurity Isolation and Characterization

For the isolation and characterization of Impurity G, as well as for obtaining a highly pure reference standard, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but on a much larger scale, allowing for the separation and collection of individual components from a mixture.

By using a suitable stationary phase and mobile phase, a mixture containing Lamivudine and Impurity G can be separated into its individual components. The fraction containing the purified Impurity G can then be collected. This isolated impurity is crucial for toxicological studies and for the validation of analytical methods used for its routine detection and quantification.

Quality Assurance of Raw Materials and Intermediates

The quality of the final Lamivudine product is heavily dependent on the quality of the starting materials and intermediates used in its synthesis. google.com Impurities present in the raw materials can either be carried through the process or can react to form new impurities, including Impurity G.

Therefore, a robust quality assurance program for all incoming materials is fundamental. This includes:

Supplier Qualification: Thoroughly vetting and auditing suppliers to ensure they meet the required quality standards.

Raw Material Specification: Establishing detailed specifications for each raw material, including identity, purity, and limits for known and unknown impurities.

Testing of Incoming Materials: Performing comprehensive analytical testing on each batch of raw material to confirm it meets the established specifications before it is used in the manufacturing process.

By implementing stringent controls on raw materials, manufacturers can significantly reduce the potential for Impurity G formation from the outset, leading to a more consistent and high-quality final product. google.com

Impurity Profiling of Starting Materials and Excipients

The foundation of a robust control strategy lies in the comprehensive analysis of all raw materials, including starting materials and excipients, for the presence of any substance that could contribute to the formation of Lamivudine Impurity G. jocpr.comnih.gov Impurities in these initial components can be introduced during their own manufacturing processes or develop during storage. nih.gov

A risk-based approach is crucial for identifying potential incompatibilities between reactive impurities in excipients and the Lamivudine API. nih.gov This involves gaining knowledge of potential reactive impurities in the specific excipients being considered and understanding the degradation pathways of the drug. nih.gov Common reactive impurities in excipients can include aldehydes, reducing sugars, peroxides, nitrates, nitrites, and metals. nih.gov

For instance, in the synthesis of a triple combination tablet containing Lamivudine, stress testing of the APIs together in solution and in the solid state was conducted to identify potential degradation products. nih.gov This proactive approach helps in understanding the degradation chemistry and preventing the formation of unexpected impurities in the final product. nih.gov

Table 1: Common Reactive Impurities in Excipients and their Potential Impact

Reactive Impurity CategoryExamplesPotential Impact on Drug Substance
Aldehydes/Reducing SugarsFormaldehyde, GlucoseCan react with amine groups in the API, leading to the formation of adducts.
PeroxidesHydrogen PeroxideCan oxidize susceptible functional groups in the API.
Nitrates/NitritesCan be involved in nitrosation reactions, forming potentially genotoxic nitrosamine (B1359907) impurities.
MetalsIron, CopperCan catalyze degradation reactions.
SolventsResidual solvents from manufacturingCan directly react with the API or influence its stability.

This table is generated based on information from multiple sources and provides a general overview. Specific interactions depend on the chemical nature of the API and the excipients.

The development of sensitive and selective analytical methods is essential for quantifying trace-level impurities in both starting materials and excipients. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. asianjpr.comresearchgate.net

Development and Utilization of this compound Reference Standards

Reference standards are indispensable tools in pharmaceutical quality control, providing a benchmark for the identification and quantification of impurities. chemicea.comsynzeal.comcleanchemlab.comglppharmastandards.comveeprho.comvenkatasailifesciences.compharmaffiliates.compharmaffiliates.com

Preparation and Certification of Reference Materials

The preparation of a this compound reference standard involves its synthesis and subsequent purification to a high degree of purity. google.com The chemical name for this compound is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, and it is also known as Lamivudine S-sulfoxide. chemicea.comsynzeal.comcleanchemlab.compharmaffiliates.com

Once synthesized, the reference material undergoes a rigorous certification process to establish its identity, purity, and potency. glppharmastandards.comsigmaaldrich.comsigmaaldrich.com This process typically involves a battery of analytical techniques to fully characterize the compound. glppharmastandards.com

Table 2: Analytical Techniques for Certification of this compound Reference Standard

Analytical TechniquePurpose
¹H NMR (Proton Nuclear Magnetic Resonance)Confirms the chemical structure and identifies protons in the molecule. glppharmastandards.com
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)Provides information about the carbon skeleton of the molecule. glppharmastandards.com
Mass Spectrometry (MS)Determines the molecular weight and provides fragmentation patterns for structural elucidation. glppharmastandards.com
High-Performance Liquid Chromatography (HPLC)Assesses the purity of the compound and quantifies any other impurities present. glppharmastandards.com
Infrared Spectroscopy (IR)Identifies the functional groups present in the molecule. glppharmastandards.com
Thermogravimetric Analysis (TGA)Determines the potency and assesses the presence of residual solvents or water. glppharmastandards.com

Certified Reference Materials (CRMs) are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.comsigmaaldrich.com Each certified standard is accompanied by a Certificate of Analysis (CoA) that details the characterization data and certifies its use for analytical purposes. synzeal.comcleanchemlab.comglppharmastandards.comvenkatasailifesciences.com

Application in Analytical Method Validation and Quality Control

This compound reference standards are crucial for the development and validation of analytical methods used to control the quality of Lamivudine. chemicea.comsynzeal.comcleanchemlab.comvenkatasailifesciences.com These methods must be proven to be specific, accurate, precise, and robust. researchgate.netijptjournal.com

In analytical method validation, the reference standard is used to:

Confirm Specificity: Ensure that the analytical method can distinguish this compound from the API and other potential impurities. asianjpr.comresearchgate.net

Establish Linearity: Demonstrate a direct proportionality between the concentration of the impurity and the analytical signal over a defined range. researchgate.netijptjournal.com

Determine Accuracy: Assess the closeness of the measured value to the true value by spiking known amounts of the impurity into the sample matrix. researchgate.netscispace.com

Evaluate Precision: Measure the repeatability and intermediate precision of the method. ijptjournal.comscispace.com

Define Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the impurity that can be reliably detected and quantified. ijptjournal.comscispace.com

During routine quality control, the this compound reference standard is used for the identification and quantification of this impurity in batches of the API and the finished drug product. chemicea.comsynzeal.comcleanchemlab.comvenkatasailifesciences.com This ensures that the level of the impurity remains within the acceptable limits set by regulatory authorities. jocpr.com

Regulatory Compliance and Quality Management for Lamivudine Impurity G

Implementation of Quality by Design (QbD) for Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. jddtonline.info The principles of QbD are increasingly being applied to the control of impurities in pharmaceuticals.

Risk Assessment and Management of Impurity G

A key element of QbD is quality risk management, which involves identifying, analyzing, and controlling potential risks to product quality. molnar-institute.com For Lamivudine (B182088) Impurity G, a risk assessment would be conducted to understand the factors that could lead to its formation and to evaluate its potential impact on the safety and efficacy of the drug product.

This risk assessment helps in identifying the critical quality attributes (CQAs) of the drug substance and drug product that are affected by Impurity G, as well as the critical process parameters (CPPs) that influence its formation. researchgate.net By understanding the relationship between CPPs and CQAs, a control strategy can be developed to ensure that the level of Impurity G is consistently maintained below its acceptance criteria. molnar-institute.com Tools such as Failure Mode and Effects Analysis (FMEA) can be used to systematically identify and mitigate risks associated with impurities. who.int

The application of QbD principles to analytical method development, known as Analytical QbD (AQbD), is also crucial for impurity control. biomedres.us This involves defining an Analytical Target Profile (ATP) for the method used to monitor Impurity G and using risk assessment and experimental design to develop a robust and reliable analytical procedure. biomedres.us

Design Space Development for Robust Processes

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by the principles of Quality by Design (QbD). For Lamivudine, ensuring the level of specific impurities like Lamivudine Impurity G remains below established thresholds is essential for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The development of a robust manufacturing process relies on a thorough understanding of how process parameters and material attributes affect impurity formation. This understanding is formally captured in a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality.

Operating within the established design space is not considered a change and, therefore, does not necessitate a regulatory post-approval change submission. The development of a design space for controlling this compound, which is known to be formed through the oxidation of the sulfur atom in the oxathiolane ring of the Lamivudine molecule, is a systematic process involving risk assessment, designed experiments, and data analysis.

Identification of Potential Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs)

The formation of this compound (Lamivudine sulfoxide) is primarily an oxidative process. Therefore, the initial step in developing a design space is to identify the parameters and material attributes that could potentially influence this oxidation. A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), is typically employed to prioritize these variables for experimental investigation.

Potential factors influencing the formation of this compound include:

Reaction Temperature: Higher temperatures can increase the rate of oxidative reactions.

Reaction Time: Longer exposure to certain conditions can lead to a higher accumulation of the impurity.

Oxidant Concentration: The presence and concentration of oxidizing agents, either intentionally added or present as impurities in reagents or solvents, can directly impact the formation of the sulfoxide (B87167).

pH of the Reaction Mixture: The pH can influence the oxidative stability of the sulfur atom in the Lamivudine molecule.

Dissolved Oxygen Levels: The amount of dissolved oxygen in the reaction mixture can be a critical factor in the oxidation process.

Quality of Starting Materials and Solvents: Impurities within these materials, such as peroxides or trace metals, can catalyze oxidation.

Design of Experiments (DoE) for Process Understanding

Once the potential CPPs and CMAs are identified, a Design of Experiments (DoE) approach is utilized to systematically study their effects and interactions. mt.com A well-designed experiment allows for the efficient exploration of the process, minimizing the number of experimental runs while maximizing the amount of information obtained. mt.com A factorial or response surface methodology is often employed to model the relationship between the input factors and the critical quality attribute (CQA), which in this case is the level of this compound.

A hypothetical DoE to investigate the formation of this compound might include the factors and ranges shown in the table below. The response variable would be the percentage of this compound detected by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

FactorTypeLow LevelHigh Level
Temperature (°C)CPP2040
Reaction Time (hours)CPP824
pHCPP6.08.0
Dissolved Oxygen (%)CMA&lt;1 (sparged with N2)~21 (air)

The results from such a DoE would be used to generate a mathematical model that predicts the level of this compound as a function of the investigated parameters. This model is crucial for identifying the most significant factors and any interactions between them. For instance, the model might reveal that the effect of temperature on impurity formation is more pronounced at longer reaction times.

Establishing the Design Space

The validated mathematical model allows for the establishment of a design space. This space defines the ranges for the critical process parameters within which the level of this compound will consistently remain below the acceptance criterion (e.g., ≤ 0.2% as specified in some pharmacopoeial monographs). pharmatimesofficial.com

The following interactive table illustrates a potential design space derived from the experimental data. The "Proven Acceptable Range" represents the boundaries of the design space, ensuring that the CQA (this compound level) is met.

Critical Process Parameter (CPP)Normal Operating Range (NOR)Proven Acceptable Range (PAR)Impact on this compound
Temperature (°C)25 - 3020 - 35Higher temperatures increase impurity formation.
Reaction Time (hours)10 - 148 - 18Longer times lead to higher impurity levels.
pH6.8 - 7.26.5 - 7.5Higher pH can accelerate oxidation.
Dissolved OxygenNitrogen sparging&lt;2% (controlled atmosphere)Directly contributes to impurity formation.

By defining this design space, a manufacturer can implement a flexible and robust control strategy. As long as the process operates within the PARs for these CPPs, the level of this compound will be effectively controlled, ensuring the consistent quality of the Lamivudine API. This QbD approach moves away from rigid process control and towards a more scientific, risk-based methodology for quality assurance. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.